molecular formula C22H22N2O3S B15318402 N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 852955-52-3

N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B15318402
CAS No.: 852955-52-3
M. Wt: 394.5 g/mol
InChI Key: IMBPDUMBJKDSPJ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide is a complex organic compound with a unique structure that includes benzyl, methyl, and sulfamoyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction cascades and metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide is unique due to the presence of both benzyl and sulfamoyl groups, which can confer distinct chemical and biological properties

Properties

CAS No.

852955-52-3

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-benzyl-N-methyl-4-[methyl(phenyl)sulfamoyl]benzamide

InChI

InChI=1S/C22H22N2O3S/c1-23(17-18-9-5-3-6-10-18)22(25)19-13-15-21(16-14-19)28(26,27)24(2)20-11-7-4-8-12-20/h3-16H,17H2,1-2H3

InChI Key

IMBPDUMBJKDSPJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3

solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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